molecular formula C12H12N4O B2647484 N-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide CAS No. 2411200-99-0

N-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide

Número de catálogo B2647484
Número CAS: 2411200-99-0
Peso molecular: 228.255
Clave InChI: GYLFNAKMHDDRLP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide” is a novel 1,2,4-triazole derivative . It is part of a class of compounds that have been synthesized and evaluated for their anticancer properties . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroroscopy and Elemental analysis .


Synthesis Analysis

The synthesis of these compounds involves the reaction of 1-amino-3-nitro-1 H -1,2,4-triazole with 2,2,2-trifluoro- N - (4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . This is followed by removing the trifluoroacetyl protecting group to afford aminofurazan .


Molecular Structure Analysis

The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups at 1655–1712 cm −1 . The 1 H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

The compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit optimal oxygen balance with the oxidizer excess coefficients α = 0.42–0.71 .


Physical And Chemical Properties Analysis

The compounds exhibit acceptable densities of 1.77–1.80 g cm −3 . The yield of one of the compounds, 1-(2,4-dichlorophenyl)-3-phenyl-2- (1H-1,2,4-triazol-1-yl) propan-1-one (7b), was 52% with a melting point of 121 (e.g., 1st) prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or

Mecanismo De Acción

The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay . Compounds showed a promising cytotxic activity lower than 12 μM against Hela cell line . Molecular docking studies were also done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

Propiedades

IUPAC Name

N-[(2-phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-2-12(17)13-8-11-14-9-15-16(11)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLFNAKMHDDRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NC=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)acrylamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.